

GLPG1837: A Technical Guide to its Role in Restoring CFTR Protein Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLPG1837

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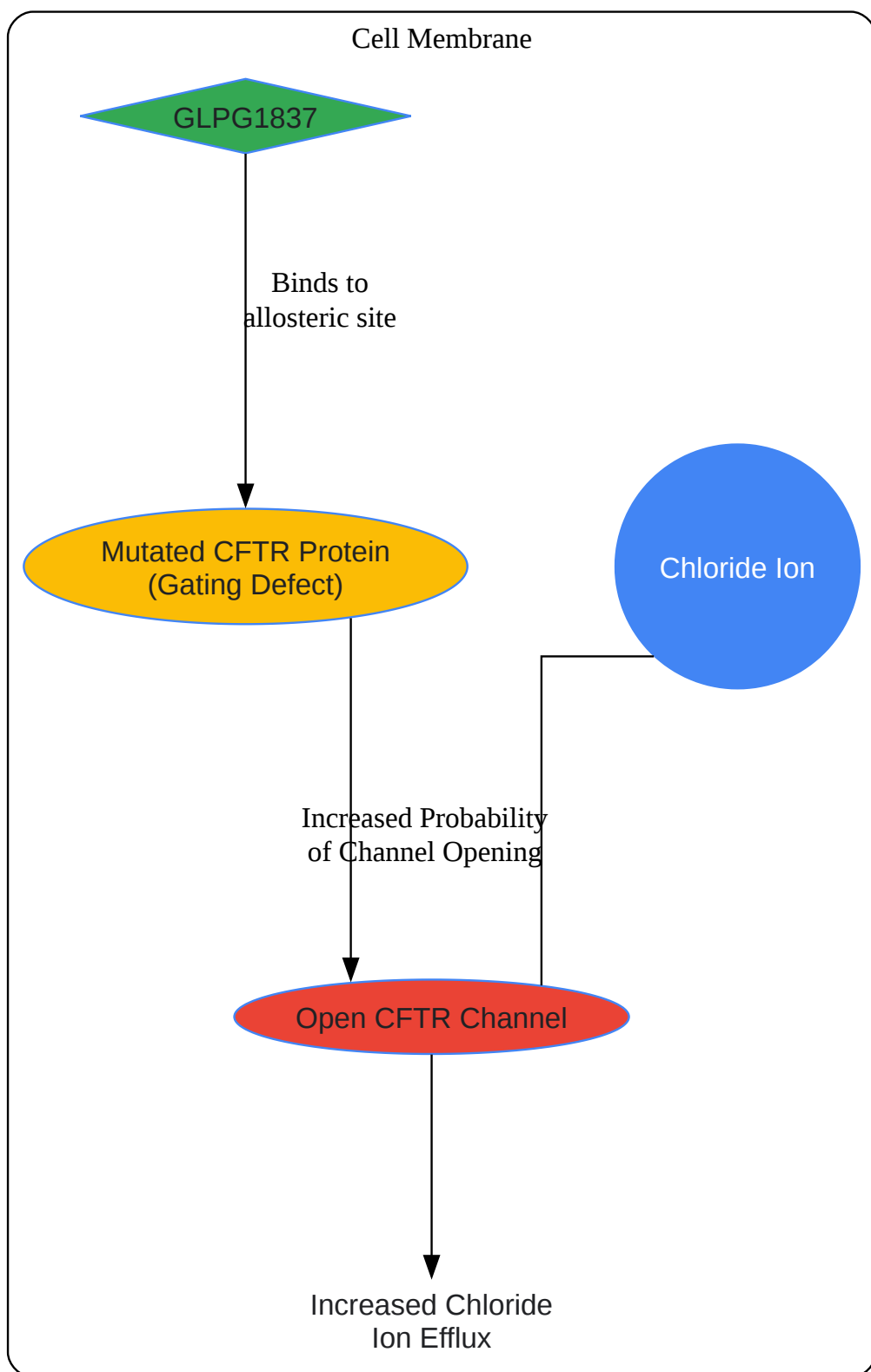
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **GLPG1837**, an investigational small molecule CFTR potentiator, and its role in the restoration of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein function.

Core Mechanism of Action

GLPG1837 is a CFTR potentiator designed to address gating mutations in the CFTR protein, primarily Class III and Class IV mutations.[1] Unlike CFTR correctors that aim to increase the quantity of CFTR protein at the cell surface, potentiators work to enhance the opening probability (gating) of the CFTR channel that is already present on the cell membrane.[2][3] This leads to an increased flow of chloride ions across the cell membrane, helping to restore the normal balance of salt and water.[1]

Mechanistic studies have revealed that **GLPG1837** functions as an allosteric modulator of the CFTR protein.[4] It is suggested that **GLPG1837** binds to a site on the CFTR protein that is distinct from the ATP-binding sites.[4][5] This binding event is state-dependent, with a higher affinity for the open state of the channel.[4] By stabilizing the open conformation, **GLPG1837** increases the likelihood and duration of channel opening, thereby potentiating its function.[5] Notably, research indicates that **GLPG1837** shares a common binding site and mechanism of action with the approved CFTR potentiator, ivacaftor (VX-770).[4][5]



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Mechanism of **GLPG1837** Action

Quantitative Efficacy Data

The efficacy of **GLPG1837** has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of GLPG1837 on Various CFTR Mutations

CFTR Mutation	Cell Line	Assay Type	EC50 (nM)
G551D	HEK293	YFP Halide Assay	339
F508del	CFBE41o-	YFP Halide Assay	3

Data sourced from MedchemExpress and further detailed in cited literature.[\[6\]](#)

Table 2: Clinical Efficacy of GLPG1837 in the SAPHIRA 1 Trial (G551D Mutation)

Parameter	Baseline (Post-Ivacaftor Washout)	End of GLPG1837 Treatment (500 mg BID)	Change
Sweat Chloride Concentration (mmol/L)	97.7	68.7	-29.0
Percent Predicted FEV1 (%)	68.5	73.1	+4.6

The SAPHIRA 1 trial was an open-label, single-arm study involving 26 adult CF patients with at least one G551D mutation.[\[7\]](#) Patients who were previously on ivacaftor underwent a one-week washout period before initiating **GLPG1837** treatment.[\[7\]](#) The treatment regimen consisted of escalating doses, with the final two weeks at 500 mg twice daily.[\[1\]](#)[\[8\]](#)

Table 3: Clinical Efficacy of GLPG1837 in the SAPHIRA 2 Trial (S1251N Mutation)

Parameter	Dosing Regimen	Key Outcome
Sweat Chloride Concentration	62.5 mg BID for 14 days, followed by 125 mg BID for 14 days	Significant, dose-dependent reduction

The SAPHIRA 2 study evaluated two sequential doses of **GLPG1837** in CF patients with the S1251N mutation and reported a significant dose-dependent reduction in sweat chloride concentration, particularly at the 125 mg dose.[\[1\]](#)

Experimental Protocols

Yellow Fluorescent Protein (YFP) Halide Assay

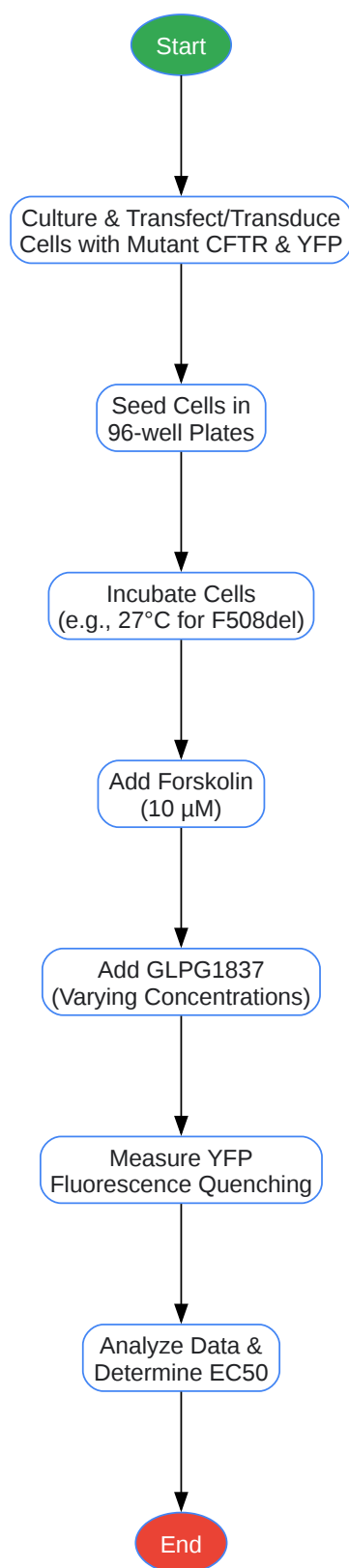
This in vitro assay is a common method to assess the function of the CFTR protein by measuring halide conductance.

Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[\[3\]](#)[\[6\]](#)
- CFBE41o- cells (a human bronchial epithelial cell line from a CF patient) are cultured in Eagle's Minimal Essential Medium (MEM) with 10% FBS, 1% penicillin/streptomycin, 1% L-glutamine, and 500 µg/mL hygromycin B.[\[3\]](#)[\[6\]](#) The culture flasks are coated with a mixture of bovine serum albumin, Purecol, and human fibronectin.[\[3\]](#)[\[6\]](#)
- For experiments, HEK293 cells are transfected with plasmids containing the specific CFTR mutant (e.g., G551D, G178R, S549N, R117H) and a halide-sensitive YFP (H148Q/I152L/F47L).[\[3\]](#)[\[6\]](#) CFBE41o- cells are transduced with adenoviruses containing F508del CFTR and the YFP.[\[3\]](#)[\[6\]](#)
- Transfected/transduced cells are seeded in 96-well plates.[\[3\]](#)[\[6\]](#) To enhance the membrane expression of F508del CFTR, CFBE41o- cells are incubated at 27°C for 24 hours.[\[3\]](#)

Assay Procedure:

- Cells are treated with 10 μ M forskolin to activate CFTR through PKA-dependent phosphorylation.
- Varying concentrations of the potentiator (**GLPG1837**) are added, and the cells are incubated for 10 minutes at room temperature.[\[3\]](#)[\[6\]](#)
- The fluorescence of the YFP is measured. The introduction of halide ions (like iodide) into the cells through open CFTR channels quenches the YFP fluorescence.
- The rate of fluorescence quenching is proportional to the CFTR channel activity.



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YFP Halide Assay Workflow

SAPHIRA 1 Clinical Trial Protocol

This Phase 2a, open-label, single-arm study was designed to evaluate the safety, efficacy, and pharmacokinetics of **GLPG1837** in adult CF patients with the G551D mutation.^{[7][9]}

Patient Population:

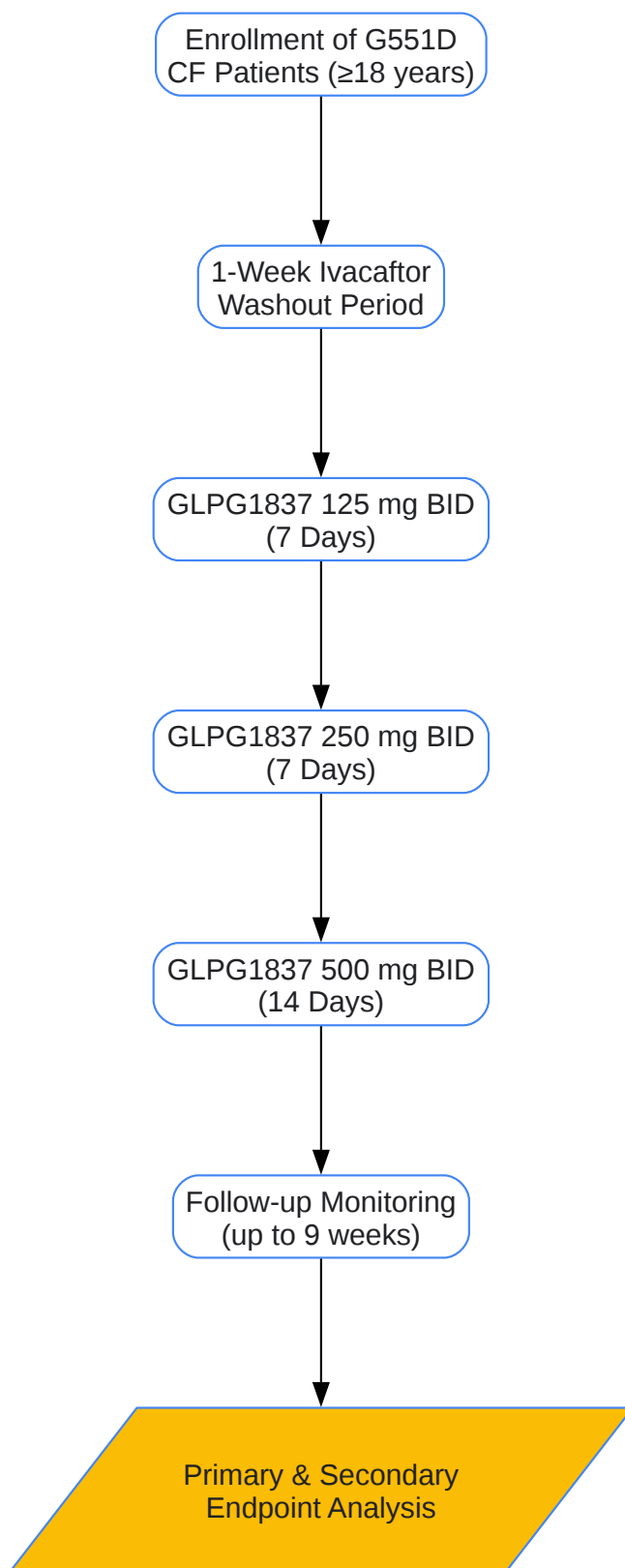
- Adults (≥18 years) with a confirmed diagnosis of Cystic Fibrosis and at least one G551D mutation.^{[7][9]}

Study Design:

- Screening: Patients on ivacaftor were screened for eligibility.
- Washout Period: A one-week washout period where patients discontinued ivacaftor treatment.^[7]
- Treatment Period (4 weeks): Patients received three sequential, escalating doses of **GLPG1837** twice daily:
 - 125 mg for 7 days^{[1][8]}
 - 250 mg for 7 days^{[1][8]}
 - 500 mg for 14 days^{[1][8]}
- Follow-up: Patients were monitored for up to nine weeks.^[1]

Endpoints:

- Primary: Safety and tolerability.^{[7][9]}
- Secondary:
 - Change in sweat chloride concentration from baseline.^{[7][9]}
 - Change in spirometry outcomes (e.g., ppFEV1).^{[7][9]}
 - Pharmacokinetics of **GLPG1837**.^{[7][9]}



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SAPHIRA 1 Clinical Trial Flow

Conclusion

GLPG1837 has demonstrated significant potential as a CFTR potentiator, effectively restoring the function of gating-defective CFTR proteins in both preclinical and clinical settings. Its mechanism as a state-dependent allosteric modulator that shares a binding site with ivacaftor provides a clear rationale for its activity. The quantitative data from in vitro assays and the SAPHIRA clinical trials underscore its ability to improve key biomarkers of CF, such as sweat chloride concentration and lung function. The detailed experimental protocols outlined herein provide a framework for the continued investigation and development of novel CFTR modulators.

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- To cite this document: BenchChem. [GLPG1837: A Technical Guide to its Role in Restoring CFTR Protein Function]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b607657#glpg1837-s-role-in-restoring-cftr-protein-function>]

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